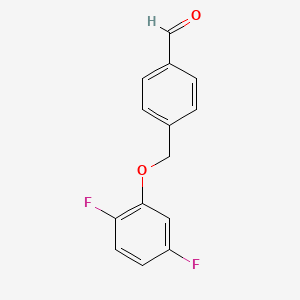

4-((2,5-Difluorophenoxy)methyl)benzaldehyde

Descripción

4-((2,5-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a (2,5-difluorophenoxy)methyl group.

Propiedades

IUPAC Name |

4-[(2,5-difluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-5-6-13(16)14(7-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNSNAKPRXLYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=CC(=C2)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-((2,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,5-difluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a suitable formylating agent, such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to yield the final product .

Análisis De Reacciones Químicas

4-((2,5-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

4-((2,5-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-((2,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log S | BBB Permeability | CYP Inhibition (CYP2C9) |

|---|---|---|---|---|---|---|---|

| 4-((2,5-Difluorophenoxy)methyl)benzaldehyde | Not Available | C₁₄H₁₀F₂O₂ | 248.23 | 2,5-difluorophenoxymethyl | N/A | N/A | N/A |

| 4-((2,3-Difluorophenoxy)methyl)benzaldehyde | 1443355-37-0 | C₁₄H₁₀F₂O₂ | 248.23 | 2,3-difluorophenoxymethyl | N/A | N/A | N/A |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | Difluoromethoxy, methoxy | -1.9 | 0.96 | 0.81 |

| 4-(2,5-Dimethylphenyl)benzaldehyde | 760976-10-1 | C₁₅H₁₄O | 210.3 | 2,5-dimethylphenyl | -2.3 | 0.78 | N/A |

| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | 918524-93-3 | C₁₄H₁₀F₂O₂ | 248.23 | Benzyloxy, 2,6-difluoro | -2.1 | 0.85 | N/A |

Key Findings and Implications

Substituent Position Effects: Fluorine Positioning: 2,5-Difluoro substitution (target compound) vs. 2,3- or 2,6-positions alters electronic effects and steric accessibility. For example, 2,5-difluoro may enhance metabolic stability compared to 2,3-difluoro analogs due to reduced ring strain . Methoxy vs.

Biological Activity :

- Fluorinated benzaldehydes like 4-(Difluoromethoxy)-3-methoxybenzaldehyde show high BBB permeability, suggesting utility in CNS-targeted drug design .

- CYP inhibition data highlight the need for careful profiling in drug development to avoid adverse interactions.

Synthetic Utility: Bulky substituents (e.g., anthraldehyde) hinder condensation reactions, whereas the target compound’s phenoxymethyl group balances reactivity and steric accessibility . Brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) offer higher reactivity for further functionalization but pose safety challenges .

Actividad Biológica

4-((2,5-Difluorophenoxy)methyl)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-((2,5-Difluorophenoxy)methyl)benzaldehyde can be represented as follows:

This compound features a benzaldehyde moiety substituted with a difluorophenoxy group, which is critical for its biological activity.

Research indicates that compounds similar to 4-((2,5-Difluorophenoxy)methyl)benzaldehyde may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as aldehyde dehydrogenases (ALDHs), which play a role in cancer progression and drug metabolism. Inhibiting these enzymes can lead to increased cytotoxicity in cancer cells .

- Anti-inflammatory Properties : Some benzaldehyde derivatives exhibit anti-inflammatory effects by suppressing pro-inflammatory cytokines and mediators in immune cells . This suggests that 4-((2,5-Difluorophenoxy)methyl)benzaldehyde may also possess similar properties.

Anticancer Activity

A study exploring the anticancer properties of benzaldehyde derivatives highlighted that certain structural modifications could enhance their potency against various cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions demonstrated improved inhibitory effects on ALDH isoforms associated with tumor growth .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-((2,5-Difluorophenoxy)methyl)benzaldehyde | TBD | ALDH1A3 |

| DEAB (control) | 5.67 | ALDH1A1 |

Anti-inflammatory Effects

In vitro studies on related compounds have shown that they can significantly reduce the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. This indicates a potential for 4-((2,5-Difluorophenoxy)methyl)benzaldehyde to modulate inflammatory responses .

Research Findings

Recent findings suggest that compounds structurally related to 4-((2,5-Difluorophenoxy)methyl)benzaldehyde can exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.